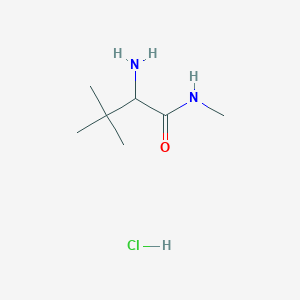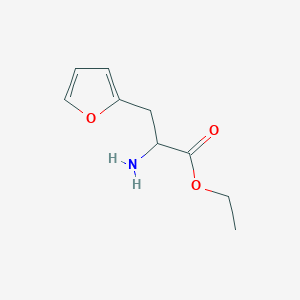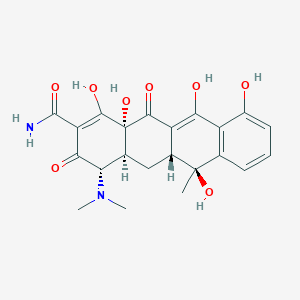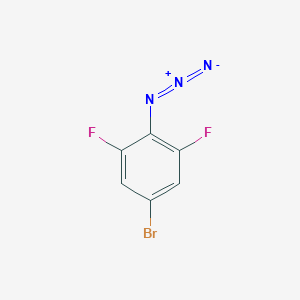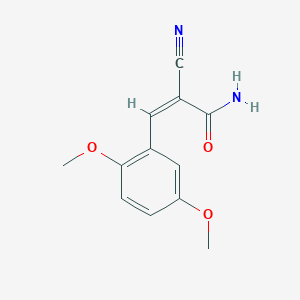![molecular formula C12H16ClN B13574630 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1892727-91-1](/img/structure/B13574630.png)
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound featuring a phenyl group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can be achieved through several methods. One notable method involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation of aza-1,6-enynes under mild conditions . Another approach involves the reduction of spirocyclic oxetanyl nitriles to produce 3-azabicyclo[3.1.1]heptanes, which can be further functionalized .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure and introduce new functional groups.
Substitution: The phenyl group and other substituents can undergo substitution reactions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas), and various catalysts to facilitate the reactions. Reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride: This compound features fluorine atoms, which can alter its chemical properties and reactivity.
Uniqueness
6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1892727-91-1 |
|---|---|
Molekularformel |
C12H16ClN |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H |
InChI-Schlüssel |
PKODSMSAOMGRBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1(C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


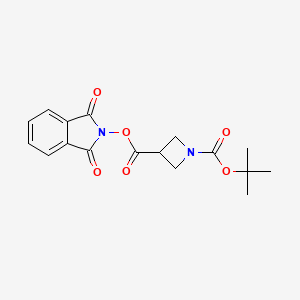
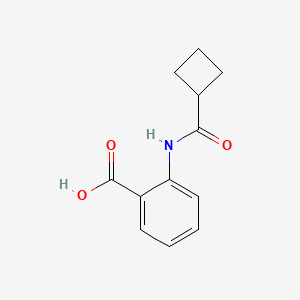
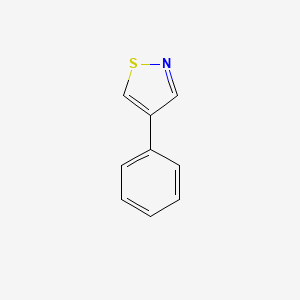

![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
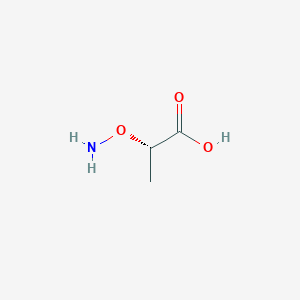
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
